molecular formula C17H10F3N3O2 B3037932 4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 672950-98-0

4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate

Cat. No.: B3037932
CAS No.: 672950-98-0
M. Wt: 345.27 g/mol
InChI Key: CPKNZMQSNRYRSD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate” is C17H10F3N3O2 . It has an average mass of 345.275 Da and a monoisotopic mass of 345.072510 Da .

Scientific Research Applications

Modification and Biological Activity

  • Tuberculostatic Activity : A study by Shchegol'kov et al. (2013) on the modification of 2-trifluoromethyl-1H-benzimidazole revealed that its derivative showed moderate tuberculostatic activity (Shchegol'kov et al., 2013).

Antimicrobial and Cytotoxic Applications

  • Antibacterial and Anticancer Properties : Noolvi et al. (2014) synthesized derivatives of 1H-benzimidazole and found that some showed good antibacterial activity, with certain compounds exhibiting cytotoxic activity in vitro (Noolvi et al., 2014).
  • Antimicrobial Activity : A study by Salahuddin et al. (2017) on 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives showed significant antimicrobial activity (Salahuddin et al., 2017).

Electronic and Material Science Applications

  • Organic Light-Emitting Diodes (OLEDs) : Ge et al. (2008) developed solution-processible bipolar molecules containing benzimidazole moieties for use in phosphorescent OLEDs, highlighting their potential in electronic applications (Ge et al., 2008).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Yadav et al. (2013) investigated benzimidazole derivatives as corrosion inhibitors for mild steel in HCl solution, finding increased inhibition efficiency with concentration (Yadav et al., 2013).

Sensing Applications

  • PH Sensing : Rahman et al. (2018) synthesized an amidoxime containing 2-phenyl-1H-benzimidazole derivative for pH sensing in methanol and DMSO under basic conditions (Rahman et al., 2018).

Properties

IUPAC Name

(4-cyanophenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3O2/c18-17(19,20)16-22-13-3-1-2-4-14(13)23(16)10-15(24)25-12-7-5-11(9-21)6-8-12/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKNZMQSNRYRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)OC3=CC=C(C=C3)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501185430
Record name 4-Cyanophenyl 2-(trifluoromethyl)-1H-benzimidazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672950-98-0
Record name 4-Cyanophenyl 2-(trifluoromethyl)-1H-benzimidazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672950-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyanophenyl 2-(trifluoromethyl)-1H-benzimidazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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